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molecular formula C7H5FN2 B164572 6-Fluoroimidazo[1,2-a]pyridine CAS No. 139022-27-8

6-Fluoroimidazo[1,2-a]pyridine

Cat. No. B164572
M. Wt: 136.13 g/mol
InChI Key: ORLNGHHPODFQRV-UHFFFAOYSA-N
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Patent
US09029393B2

Procedure details

To a solution of 2-amino-5-fluoropyridine (10 g) in ethanol (200 mL), a solution of chloroacetaldehyde 50% in water (56 mL, 4.0 equiv.) was added. The reaction mixture was heated at reflux 2 Hrs, then was concentrated under reduced pressure to 100 mL. The residue was diluted in AcOEt (100 mL) and washed with a saturated aqueous solution of NaHCO3 (2*150 mL). The combined aqueous were saturated with NaHCO3 and extracted back with AcOEt (2*100 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.Cl[CH2:10][CH:11]=O.O>C(O)C>[F:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Name
Quantity
56 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 2 Hrs
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure to 100 mL
ADDITION
Type
ADDITION
Details
The residue was diluted in AcOEt (100 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3 (2*150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted back with AcOEt (2*100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
FC=1C=CC=2N(C1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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